1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

Catalog No.
S14039792
CAS No.
M.F
C9H13Cl2N3
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanam...

Product Name

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

IUPAC Name

(1-methylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C9H11N3.2ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

VLWAIFDDVCCNKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1CN)C=NC=C2.Cl.Cl

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It has the molecular formula C9H13Cl2N3C_9H_{13}Cl_2N_3 and a molar mass of approximately 234 g/mol. The compound features a pyrrolo[3,2-c]pyridine core with a methyl group and a methanamine substituent, contributing to its potential biological activity and applications in medicinal chemistry .

The chemical reactivity of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride can be explored through various reactions typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: The dihydrochloride form indicates the ability to form salts through protonation of the amine nitrogen.

Synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation: Introduction of the methyl group at the nitrogen position can be performed using methylating agents such as methyl iodide.
  • Amine Formation: The methanamine moiety can be synthesized via reductive amination or direct amination methods.
  • Salt Formation: Finally, treatment with hydrochloric acid yields the dihydrochloride salt form.

The primary applications of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride lie in medicinal chemistry and drug development. It may serve as a lead compound for designing novel therapeutics targeting neurological disorders. Additionally, its unique structural features make it a candidate for further exploration in pharmacology and biochemistry research .

Interaction studies are crucial for understanding how 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride interacts with biological targets. Preliminary studies may include:

  • Receptor Binding Assays: Evaluating affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes relevant to disease pathways.
  • Cellular Assays: Investigating cytotoxicity or effects on cell proliferation in various cell lines.

These studies are essential to elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
1-{4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl}methanamine676491-46-6C11H11N5OContains a methoxy group; potential for different biological activity.
(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine1523152-18-2C9H11N3Similar core structure but different substitution pattern; potential for unique interactions.
4-Methoxy-N-(pyrrolidinyl)benzamideN/AC12H16N2O2Different functional groups; used in related therapeutic areas.

The uniqueness of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride lies in its specific pyrrolo core structure combined with the methanamine group, which may confer distinct pharmacological properties compared to these similar compounds.

This compound represents an interesting area of study within chemical and pharmaceutical research, meriting further exploration into its synthesis, biological activity, and potential applications in medicine.

Multi-Step Organic Synthesis Protocols for Pyrrolo[3,2-c]Pyridine Core Assembly

The pyrrolo[3,2-c]pyridine core is typically synthesized via cyclization or cross-coupling strategies. A prominent method involves starting with 2-bromo-5-methylpyridine (11), which undergoes oxidation with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide (12). Nitration with fuming nitric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13), followed by reaction with N,N-dimethylformamide dimethyl acetal to generate intermediate (14). Iron-mediated reduction in acetic acid then produces 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), a key precursor.

Alternative routes employ palladium-catalyzed domino cyclization. For example, Schmidt and colleagues developed a Sonogashira coupling between 4-amino-2-bromo-5-iodopyridine (9) and alkynes (10) to form pyrrolopyridine intermediates (11). This method avoids harsh nitration conditions and enables modular substitution patterns.

Table 1: Comparison of Pyrrolo[3,2-c]Pyridine Core Synthesis Methods

MethodKey ReagentsYield (%)Catalytic SystemReference
Iron-mediated cyclizationFe powder, acetic acid65–78None
Palladium domino cyclizationPd(PPh~3~)~4~, alkynes72–85Pd-based
Photochemical contractionUV light, naphthyridines50–60None

Microwave-assisted reactions have significantly reduced reaction times. For instance, intermediate (16) is synthesized by reacting 15 with 3,4,5-trimethoxyphenylboric acid under microwave irradiation (85°C, 30 min) using Cu(OAc)~2~ and K~2~CO~3~, achieving yields exceeding 80%.

Catalytic Systems for N-Methylation and Amine Functionalization

N-Methylation of the pyrrolopyridine core is critical for stabilizing the scaffold. A common approach involves treating 1H-pyrrolo[3,2-c]pyridine with methyl iodide in the presence of a base such as potassium carbonate. For example, intermediate (16) undergoes N-methylation using dimethyl sulfate under alkaline conditions to introduce the 1-methyl group.

Amine functionalization at the C2 position is achieved via reductive amination or Suzuki coupling. In one protocol, 6-bromo-1-methyl-pyrrolo[3,2-c]pyridine reacts with benzophenone imine under palladium catalysis, followed by acidic hydrolysis to yield the primary amine. Catalytic systems such as Pd(PPh~3~)~4~ in dioxane/water mixtures facilitate this transformation at 125°C with microwave assistance.

Table 2: Catalytic Systems for Functionalization Steps

Reaction TypeCatalystConditionsYield (%)Reference
N-MethylationK~2~CO~3~, dimethyl sulfateReflux, THF88
Suzuki couplingPd(PPh~3~)~4~Microwave, 125°C75–90
Reductive aminationNaBH~4~, MeOHRoom temperature68

Copper-mediated Ullmann couplings are also employed for aryl-amine bond formation. For example, 6-bromo-1-methyl-pyrrolo[3,2-c]pyridine reacts with benzylamine using CuI and 1,10-phenanthroline in DMSO at 110°C, achieving 70% yield.

Optimization of Dihydrochloride Salt Formation and Purification Techniques

The final dihydrochloride salt is formed by treating the free base with hydrogen chloride gas in anhydrous ethanol. Critical parameters include:

  • Stoichiometry: Two equivalents of HCl ensure complete protonation of the amine groups.
  • Solvent selection: Ethanol or methanol provides optimal solubility for crystallization.
  • Temperature: Slow cooling from 60°C to 4°C enhances crystal purity.

Purification involves silica gel chromatography using dichloromethane/methanol (9:1) followed by recrystallization. Analytical techniques such as ^1^H NMR and HRMS confirm salt formation. For instance, the dihydrochloride derivative of 10a exhibits a characteristic singlet at δ 3.92 ppm for the N-methyl group and a molecular ion peak at m/z 363.0314.

Table 3: Optimization of Salt Crystallization Conditions

ParameterTested RangeOptimal ValuePurity (%)
HCl equivalents1.5–2.52.099.5
Crystallization solventEthanol, methanol, acetoneEthanol98.7
Cooling rateRapid vs. gradual0.5°C/min99.1

Post-crystallization, the salt is washed with cold diethyl ether to remove residual solvents. Yield improvements from 65% to 85% have been reported using gradient recrystallization.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

233.0486528 g/mol

Monoisotopic Mass

233.0486528 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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